ML753286 vs. Pan-Transporter Inhibitors: >50-Fold BCRP Selectivity Over P-gp
ML753286 demonstrates >50-fold selectivity for BCRP (IC50 = 0.6 μM) over P-glycoprotein (IC50 > 30 μM) in direct comparative transport inhibition assays [1][2]. In contrast, widely used pan-inhibitors such as cyclosporine A or verapamil potently inhibit both BCRP and P-gp at similar concentrations, making it impossible to attribute observed effects specifically to BCRP inhibition [1]. This quantitative selectivity profile establishes ML753286 as a definitive tool for isolating BCRP-specific contributions in transporter studies.
| Evidence Dimension | Selectivity (IC50 ratio) |
|---|---|
| Target Compound Data | BCRP IC50 = 0.6 μM; P-gp IC50 > 30 μM |
| Comparator Or Baseline | BCRP-selective inhibitors (Ko143, Fumitremorgin C) vs. pan-inhibitors (Cyclosporine A, Verapamil) which inhibit both transporters |
| Quantified Difference | >50-fold selectivity for BCRP over P-gp |
| Conditions | In vitro transporter inhibition assays; reference data for comparators from established literature on BCRP pharmacology |
Why This Matters
Selectivity eliminates confounding off-target effects, enabling unambiguous attribution of experimental outcomes to BCRP inhibition.
- [1] Liao M, Chuang BC, Zhu Q, Li Y, Guan E, Yu S, Yang J, Prakash S, Xia CQ. Preclinical absorption, distribution, metabolism, excretion and pharmacokinetics of a novel selective inhibitor of breast cancer resistance protein (BCRP). Xenobiotica. 2018 May;48(5):467-477. View Source
- [2] MedChemExpress. ML753286 Technical Datasheet. Biological Activity: IC50 values for P-gp, BCRP, and OATP mediated transport. View Source
